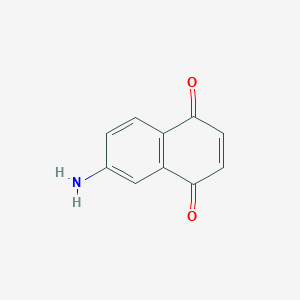
6-Methoxyquinoxalin-5-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Methoxyquinoxalin-5-ol is a heterocyclic compound that belongs to the quinoxaline family. Quinoxalines are nitrogen-containing aromatic compounds known for their diverse biological activities and applications in various fields such as medicinal chemistry, materials science, and organic synthesis. The presence of a methoxy group at the 6th position and a hydroxyl group at the 5th position in the quinoxaline ring imparts unique chemical properties to this compound.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 6-Methoxyquinoxalin-5-ol typically involves the condensation of 2-nitroaniline with glyoxal or its derivatives, followed by reduction and subsequent functional group modifications. One common method includes:
Condensation Reaction: 2-nitroaniline reacts with glyoxal in the presence of an acid catalyst to form 2-nitroquinoxaline.
Reduction: The nitro group in 2-nitroquinoxaline is reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium dithionite.
Methoxylation and Hydroxylation: The resulting 2-aminoquinoxaline undergoes methoxylation and hydroxylation reactions to introduce the methoxy and hydroxyl groups at the desired positions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and environmentally friendly solvents to enhance yield and reduce production costs.
化学反応の分析
Types of Reactions: 6-Methoxyquinoxalin-5-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas with palladium catalyst, sodium dithionite.
Substitution: Halogens, nitrating agents, sulfonating agents.
Major Products Formed:
Oxidation: Formation of quinoxalinone derivatives.
Reduction: Formation of aminoquinoxaline derivatives.
Substitution: Formation of halogenated, nitrated, or sulfonated quinoxaline derivatives.
科学的研究の応用
6-Methoxyquinoxalin-5-ol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial, antiviral, and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its biological activities.
Industry: Utilized in the development of materials with specific electronic and optical properties.
作用機序
The mechanism of action of 6-Methoxyquinoxalin-5-ol involves its interaction with various molecular targets and pathways. The compound can inhibit specific enzymes or receptors, leading to its biological effects. For example, it may inhibit DNA gyrase and topoisomerase, enzymes crucial for DNA replication in bacteria, thereby exhibiting antimicrobial activity. Additionally, it may interfere with tubulin polymerization, leading to anticancer effects by disrupting cell division.
類似化合物との比較
6-Methoxyquinoline: Similar structure but lacks the hydroxyl group.
Quinoxaline: Parent compound without the methoxy and hydroxyl groups.
6-Methylquinoline: Similar structure with a methyl group instead of a methoxy group.
Uniqueness: 6-Methoxyquinoxalin-5-ol is unique due to the presence of both methoxy and hydroxyl groups, which impart distinct chemical reactivity and biological activity compared to its analogs. The combination of these functional groups allows for versatile chemical modifications and enhances its potential as a therapeutic agent.
特性
CAS番号 |
62163-13-7 |
|---|---|
分子式 |
C9H8N2O2 |
分子量 |
176.17 g/mol |
IUPAC名 |
6-methoxyquinoxalin-5-ol |
InChI |
InChI=1S/C9H8N2O2/c1-13-7-3-2-6-8(9(7)12)11-5-4-10-6/h2-5,12H,1H3 |
InChIキー |
COAGYGOCQRQLLM-UHFFFAOYSA-N |
正規SMILES |
COC1=C(C2=NC=CN=C2C=C1)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


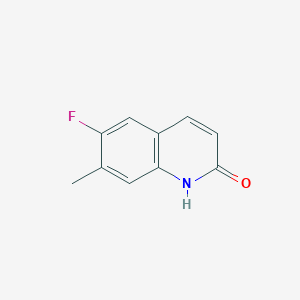

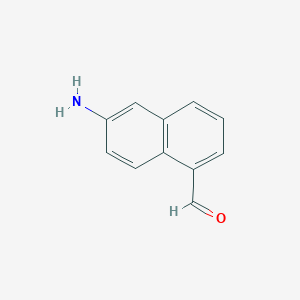
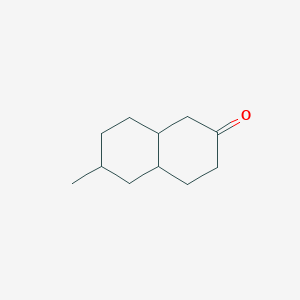

![7-Chloro-1H-pyrazolo[4,3-c]pyridin-3-amine](/img/structure/B11914078.png)
![7-Chloro-3-methyl-1H-pyrazolo[4,3-c]pyridine](/img/structure/B11914086.png)
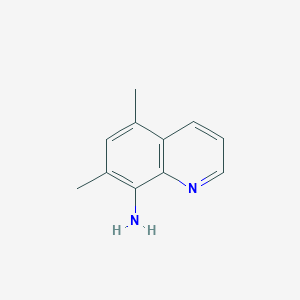
![(s)-1,4-Dioxaspiro[4.5]decane-2-carbaldehyde](/img/structure/B11914103.png)
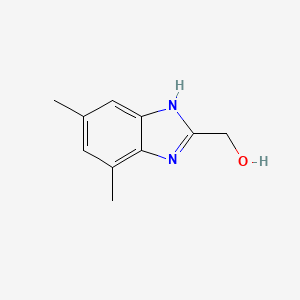
![1-Oxa-3-azaspiro[4.6]undecan-2-one](/img/structure/B11914114.png)

